molecular formula C25H25Cl3FeI2N3 B6297999 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride CAS No. 956497-75-9

2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride

Cat. No. B6297999
CAS RN: 956497-75-9
M. Wt: 783.5 g/mol
InChI Key: XCBPVLAVZIQUBY-UHFFFAOYSA-K
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Description

2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride (2,6-Bis-IEP) is a complex iron(III) chloride that has been studied extensively in recent years for its potential applications in various fields. It is a coordination compound composed of an iron(III) center and two pyridine ligands, each of which is substituted with an alkyl group. The alkyl groups are further substituted with an iminoethyl group and an iodine atom. This unique structure gives 2,6-Bis-IEP a wide range of potential applications due to its unique properties.

Scientific Research Applications

2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride has been studied extensively for its potential applications in various fields. It has been used as a catalyst in organic synthesis, as a complexing agent in analytical chemistry, and as a ligand in coordination chemistry. In addition, it has been used as a fluorescent probe in biological imaging, as a chelating agent in drug delivery, and as a stabilizing agent in pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride is largely dependent on its structure. The iron(III) center is capable of binding to a variety of organic molecules, including proteins, nucleic acids, and other small molecules. The two pyridine ligands are further substituted with an alkyl group and an iminoethyl group, which increases the binding affinity of the complex. The iodine atom also increases the electron density of the iron(III) center, which further enhances its binding affinity.
Biochemical and Physiological Effects
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride has been studied for its potential biological effects. Studies have shown that it is capable of binding to a variety of proteins and other molecules in the body, including enzymes, hormones, and receptors. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase. In addition, it has been shown to have an anti-inflammatory effect, as well as an antioxidant effect.

Advantages and Limitations for Lab Experiments

2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride has several advantages and limitations for use in laboratory experiments. One of the major advantages is its stability in aqueous solutions. This makes it an ideal reagent for use in biological experiments, as it is not easily degraded by water. In addition, it is relatively non-toxic and has a low cost, making it an attractive reagent for use in research. However, it is important to note that 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride is a coordination complex and is not very soluble in organic solvents. This can limit its use in certain types of experiments.

Future Directions

The potential applications of 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride are still being explored. Some potential future directions include using it as a catalyst in organic synthesis, as a fluorescent probe in biological imaging, and as a chelating agent in drug delivery. In addition, it may be used as a stabilizing agent in pharmaceuticals and as a ligand in coordination chemistry. Furthermore, it may be used as an antioxidant or anti-inflammatory agent, as well as a diagnostic tool for various diseases. Finally, further research is needed to determine the potential therapeutic applications of 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride.

Synthesis Methods

2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride can be synthesized using a variety of methods. The most common method is the reaction of iron(III) chloride with pyridine in the presence of an alkyl iodide. The alkyl iodide is typically a 4-iodo-2,6-dimethylphenyl group. This reaction results in the formation of 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride as a white solid.

properties

IUPAC Name

N-(4-iodo-2,6-dimethylphenyl)-1-[6-[N-(4-iodo-2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichloroiron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25I2N3.3ClH.Fe/c1-14-10-20(26)11-15(2)24(14)28-18(5)22-8-7-9-23(30-22)19(6)29-25-16(3)12-21(27)13-17(25)4;;;;/h7-13H,1-6H3;3*1H;/q;;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBPVLAVZIQUBY-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3C)I)C)C)C)I.Cl[Fe](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl3FeI2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride

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